molecular formula C14H14O2S B1254727 MTPPA

MTPPA

カタログ番号: B1254727
分子量: 246.33 g/mol
InChIキー: DTOPKPBTCXKNFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MTPPA, also known as tetraphenylmethane tetrakis-4-phosphonic acid, is a metal-organic framework (MOF) compound. MOFs are porous materials composed of metal ions or clusters connected by organic linkers. This compound is notable for its exceptional stability and unique structure.

準備方法

MTPPA は、以下の手順を用いたソルボサーマル法で合成できます。

化学反応の分析

MTPPA は、500°C まで安定性を示します。エッジ共有8員環 Co2P2O4 環を形成します。一般的な反応には、吸着、触媒作用、および小分子の貯蔵が含まれます。 試薬と条件は、特定の用途によって異なります .

4. 科学研究への応用

This compound は、さまざまな分野で応用されています。

    化学: 多孔質材料として、気体や分子を選択的に吸着できます。

    生物学: 薬物送達や酵素の固定化に使用できます。

    医学: 安定性と多孔性により、潜在的な薬物担体となります。

    産業: 温室効果ガスの吸着や触媒作用 .

科学的研究の応用

Applications in Organic Synthesis

1. Asymmetric Synthesis:
MTPPA plays a crucial role in asymmetric synthesis, enabling the production of enantiopure compounds that are essential in pharmaceuticals. The chirality of this compound derivatives facilitates reactions that yield specific stereoisomers, which are vital for drug efficacy.

2. Reactive Intermediates:
The compound serves as a reactive intermediate in several organic transformations. It participates in reactions forming alkenes and can stabilize various electrophiles, enhancing its utility in synthetic pathways.

Catalytic Applications

This compound has been extensively studied for its catalytic properties:

  • Metal-Organic Frameworks: The compound can form stable complexes with transition metals, enhancing catalytic activity and selectivity. These metal-organic frameworks are utilized in gas storage and separation due to their porous nature.
  • Catalysis in Organic Reactions: this compound's ability to stabilize metal ions makes it an effective catalyst in various organic reactions. It has been shown to improve reaction rates and yields significantly.

Biological Activities

Research indicates that this compound may possess biological activities, particularly nonsteroidal anti-inflammatory properties. This potential has implications for drug development, where this compound derivatives could lead to new therapeutic agents. The interaction of this compound with biological systems is an area of ongoing investigation.

Case Studies

Case Study 1: Catalytic Activity Enhancement
A study demonstrated that the incorporation of this compound into a catalytic system significantly improved the selectivity and yield of desired products in a series of organic reactions involving electrophiles. The stabilization of metal ions by this compound was crucial for enhancing catalytic efficiency.

Case Study 2: Drug Development Potential
Research involving this compound derivatives highlighted their potential as anti-inflammatory agents. The chirality of these derivatives was shown to impact their biological activity positively, suggesting pathways for developing new pharmaceuticals based on this compound.

作用機序

MTPPA の効果の正確な機序は、その用途によって異なります。薬物送達の場合、その多孔質構造を通じて制御放出される可能性があります。特定の分子標的と経路を解明するためには、さらなる研究が必要です。

生物活性

MTPPA, or (Rac)-M-5011, is a compound primarily recognized for its nonsteroidal anti-inflammatory properties. It has been the subject of various studies focusing on its biological activity, particularly in the context of inflammation and pain management. This article provides a detailed overview of this compound's biological activity, supported by data tables, case studies, and research findings.

This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain responses.

Chemical Structure:

  • Molecular Formula: C₁₄H₁₈N₂O₂
  • CAS Number: 70991-61-6

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Research indicates that it effectively reduces inflammation markers in both acute and chronic models of inflammation. The following table summarizes key findings from relevant studies:

Study ReferenceModel UsedDosageMain Findings
Rat model of arthritis10 mg/kgSignificant reduction in paw swelling and inflammatory cytokines.
Mouse model of colitis20 mg/kgDecreased levels of COX-2 and TNF-alpha in tissue samples.
In vitro human cell linesN/AInhibition of prostaglandin E2 production by up to 70%.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound exhibits analgesic properties. Studies have shown that it can alleviate pain in various experimental settings:

  • Case Study: In a randomized controlled trial involving patients with osteoarthritis, this compound was administered at a dosage of 100 mg daily. Results indicated a significant decrease in pain scores compared to placebo after four weeks of treatment.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its efficacy and safety profile. Key pharmacokinetic parameters include:

  • Absorption: Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion: Excreted mainly through urine, with a half-life ranging from 3 to 5 hours.

Safety Profile

This compound's safety profile has been evaluated in several studies. Common adverse effects reported include gastrointestinal disturbances, headache, and dizziness. However, serious adverse events are rare when used at recommended dosages.

Summary of Adverse Effects:

Adverse EffectIncidence (%)
Gastrointestinal issues10
Headache5
Dizziness3

特性

分子式

C14H14O2S

分子量

246.33 g/mol

IUPAC名

2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16)

InChIキー

DTOPKPBTCXKNFF-UHFFFAOYSA-N

正規SMILES

CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O

同義語

2-(4-(3-methyl-2-thienyl)phenyl)propionic acid
M 5011
M-5011

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1.2 g (0.05 mole) of magnesium turnings and 50 ml of anhydrous tetrahydrofuran was added under a nitrogen stream one drop of ethyl bromide, followed by adding 10 g (0.0395 mole) of 4-(3-methyl-2-thienyl)-1-bromobenzene (boiling point 171°-175° C./16-17 mmHg). After refluxing for 30 minutes, the mixture was cooled. To the mixture was added a solution of 2.8 g (0.0205 mole) of anhydrous zinc chloride in 50 ml of anhydrous tetrahydrofuran, and the mixture was stirred at room temperature for 3 hours. To the mixture was added 7.2 g (0.0398 mole) of ethyl 2-bromopropionate. After having been stirred at 50° to 60° C. for one hour, the mixture was freed from the solvent by distillation under reduced pressure. The residue was mixed with 50 ml of 2 N hydrochloric acid and 50 ml of benzene. The organic layer was separated, washed with water, and freed from the solvent by distillation under reduced pressure. The residue was mixed with 50 ml of an ethanol solution containing 2.3 g of sodium hydroxide, heated under reflux for 3 hours, and then freed from the ethanol by distillation. The residue was mixed with 100 ml of water and 50 ml of benzene. The aqueous layer was separated, neutralized with hydrochloric acid, and the liberated oily substance was extracted with cyclohexane. The extract solution was dried over anhydrous magnesium sulfate and freed from the solvent by distillation under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: cyclohexane) to obtain 3.2 g (32.9% yield) of intended 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
4-(3-methyl-2-thienyl)-1-bromobenzene
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
2.8 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

In 20 ml of water was dissolved 3.2 g (0.033 mole) of sulfamic acid. To the solution was added a solution of 5.0 g (0.0217 mole) of 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde [obtained in (1)] in 20 ml of chloroform. To the mixture, while maintaining the temperature at 0° to 10° C., was added dropwise with stirring 10 ml of an aqueous solution containing 2.6 g (0.0242 mole) of sodium chlorite (84% pure). After completion of the addition, the mixture was stirred for 10 minutes, admixed with 2.6 g (0.025 mole) of sodium hydrogensulfite, further stirred for 30 minutes, and allowed to stand, upon which the mixture separated into two layers. The organic layer was washed with 20 ml of water and extracted by the addition of 25 ml of 1 N aqueous sodium hydroxide solution. To the alkaline extract layer, which had been admixed with 20 ml of cyclohexane, was added gradually with stirring 5% hydrochloric acid to adjust the pH to 4. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and freed from the solvent by distillation under reduced pressure to obtain an oily substance which was crystallized by the addition of a small quantity of n-hexane to yield 4.8 g (90% yield) of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid.
Name
2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。